5-(1H-1,3-benzodiazol-1-ylmethyl)-4-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
5-(1H-1,3-benzodiazol-1-ylmethyl)-4-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzimidazole moiety linked to a triazole ring, which is further substituted with a chlorophenyl group and a thione group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1H-1,3-benzodiazol-1-ylmethyl)-4-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol typically involves multi-step organic reactions. One common method includes the condensation of benzimidazole with a suitable aldehyde to form an intermediate, which is then reacted with a triazole derivative under controlled conditions to yield the final product. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring and adjusting reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(1H-1,3-benzodiazol-1-ylmethyl)-4-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
5-(1H-1,3-benzodiazol-1-ylmethyl)-4-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound has shown potential as an antimicrobial agent.
Medicine: Research is ongoing to explore its use in developing new pharmaceuticals.
Industry: It can be used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 5-(1H-1,3-benzodiazol-1-ylmethyl)-4-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol exerts its effects involves interactions with specific molecular targets. The benzimidazole and triazole rings can bind to enzymes or receptors, modulating their activity. The chlorophenyl group may enhance the compound’s binding affinity and specificity, while the thione group can participate in redox reactions, influencing the compound’s overall reactivity.
Comparison with Similar Compounds
Similar Compounds
- 3-(benzimidazol-1-ylmethyl)-4-phenyl-1H-1,2,4-triazole-5-thione
- 3-(benzimidazol-1-ylmethyl)-4-(2-methylphenyl)-1H-1,2,4-triazole-5-thione
Uniqueness
Compared to similar compounds, 5-(1H-1,3-benzodiazol-1-ylmethyl)-4-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol stands out due to the presence of the chlorophenyl group, which can significantly influence its chemical reactivity and biological activity
Properties
IUPAC Name |
3-(benzimidazol-1-ylmethyl)-4-(2-chlorophenyl)-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN5S/c17-11-5-1-3-7-13(11)22-15(19-20-16(22)23)9-21-10-18-12-6-2-4-8-14(12)21/h1-8,10H,9H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFVACQGZNZEPIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2CC3=NNC(=S)N3C4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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